Chloromethyl m-nitrobenzyl ether

Description

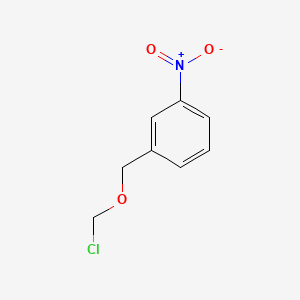

Chloromethyl m-nitrobenzyl ether (1-(chloromethyl)-3-nitrobenzene, m-nitrobenzyl chloride) is a nitroaromatic compound characterized by a nitro (-NO₂) group at the meta position of a benzene ring and a chloromethyl (-CH₂Cl) substituent. This structure imparts significant reactivity due to the electron-withdrawing nitro group, which enhances the electrophilicity of the chloromethyl moiety.

Properties

CAS No. |

54397-20-5 |

|---|---|

Molecular Formula |

C8H8ClNO3 |

Molecular Weight |

201.61 g/mol |

IUPAC Name |

1-(chloromethoxymethyl)-3-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c9-6-13-5-7-2-1-3-8(4-7)10(11)12/h1-4H,5-6H2 |

InChI Key |

YNEGTYXPKSYRQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COCCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation of m-Nitrobenzyl Alcohol

The most commonly reported method for preparing this compound is by chlorination of m-nitrobenzyl alcohol. This involves refluxing m-nitrobenzyl alcohol with concentrated hydrochloric acid, which converts the hydroxymethyl group (-CH2OH) into a chloromethyl group (-CH2Cl), yielding m-nitrobenzyl chloride.

- m-Nitrobenzyl alcohol (5 g) is refluxed with 25 mL of concentrated hydrochloric acid on a boiling water bath for 1.5 hours.

- After reaction, the mixture is extracted with ether, washed with water and sodium carbonate solution to neutralize excess acid, and dried over sodium sulfate.

- Evaporation of the ether yields an oily residue that crystallizes upon cooling.

- The crude product is obtained with approximately 70% yield.

- Recrystallization from petroleum ether affords purified this compound with a melting point of 317-319 K (44-46 °C).

This method is well-documented and provides a straightforward synthesis route, as described in structural and experimental studies.

Etherification via Methoxylation of Nitrochlorobenzene Oil

Another approach involves the etherification of nitrochlorobenzene meta-position oil with methanol in the presence of sodium hydroxide under high pressure and controlled temperature conditions. This method produces nitroanisole derivatives, including o-nitrophenyl methyl ether and p-nitromethoxybenzene, alongside m-nitrochlorobenzene. Although this method is more focused on nitroanisole production, it includes the formation of chloromethyl ethers as intermediates or side products.

| Parameter | Range/Value |

|---|---|

| Molar ratio NaOH : nitrochlorobenzene oil | 0.01 to 2.00 : 1 |

| Molar ratio Methanol : nitrochlorobenzene oil | 1 to 20 : 1 |

| Reaction Temperature | 10 to 200 °C |

| Reaction Time | 1 to 20 hours |

| Reaction Pressure | 0.1 to 4.0 MPa |

Representative Experimental Data:

| Embodiment | Temp (°C) | Pressure (MPa) | Time (hours) | Conversion Rate (%) |

|---|---|---|---|---|

| 1 | 120 | 0.3 | 3 | 99.5 |

| 2 (comparative) | 70 | Atmospheric | 10 | 85.0 |

| 3 | 120 | 0.3 | 3 | 99.5 |

| 4 | 120 | 0.3 | 2 | 90.0 |

| 5 | 120 | 0.2 | 3 | 95.0 |

| 6 | 120 | 0.3 | 4 | 99.5 |

This method benefits from low production cost, short reaction times, and reduced environmental impact due to fewer wastes. Sodium hydroxide acts as a catalyst, and methanol serves as both solvent and etherifying agent.

Chloromethylation Using Paraformaldehyde and Hydrogen Chloride

A classical method for preparing chloromethyl ethers involves the reaction of the corresponding alcohol with paraformaldehyde and hydrogen chloride gas. This method is widely used for various chloromethyl ethers and can be adapted for m-nitrobenzyl derivatives.

- Mix m-nitrobenzyl alcohol with paraformaldehyde in a molar ratio of 1:1.

- Add a catalytic amount of potassium hydroxide (approximately 1 mg).

- Heat the mixture in a water bath (temperature varies depending on the alcohol's melting point, typically 60-80 °C) until homogeneous.

- Pass excess dry hydrogen chloride gas through the mixture to promote chloromethylation and separate water formed during the reaction.

- Separate the water layer and dry the organic phase over anhydrous calcium chloride.

- Remove excess hydrogen chloride by reduced pressure distillation at 30-40 °C.

- Purify the chloromethyl ether by fractional distillation under reduced pressure (2-7 mmHg).

The reaction proceeds via formation of a hemiacetal intermediate, which is subsequently converted to the chloromethyl ether with release of water. Careful exclusion of moisture is critical to prevent hydrolysis of the product back to the alcohol and formaldehyde.

This method requires careful control of reaction conditions and drying steps but allows preparation of chloromethyl ethers from a variety of alcohols, including aromatic nitro compounds.

Analysis and Comparison of Preparation Methods

Research Findings and Notes

- The chlorination of m-nitrobenzyl alcohol provides a reliable synthetic route with moderate yields and straightforward purification, as confirmed by crystallographic and spectroscopic studies.

- The high-pressure methanolysis of nitrochlorobenzene meta-position oil demonstrates superior conversion rates and process efficiency, with reaction parameters optimized for maximum yield and minimal waste generation.

- The paraformaldehyde-HCl method, while classical, demands rigorous moisture control and careful handling of gaseous reagents but remains a foundational technique for chloromethyl ether synthesis.

- Structural analysis of this compound confirms typical bond lengths and angles consistent with aromatic nitro compounds and chloromethyl substituents, with weak intermolecular interactions contributing to crystal packing.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl m-nitrobenzyl ether undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide at room temperature.

Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is conducted under atmospheric pressure at room temperature.

Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the benzyl ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl ethers with various functional groups.

Reduction: m-Aminobenzyl chloromethyl ether.

Oxidation: m-Nitrobenzaldehyde.

Scientific Research Applications

Chloromethyl m-nitrobenzyl ether has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of biologically active molecules.

Industry: This compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of chloromethyl m-nitrobenzyl ether involves the reactivity of the chloromethyl group, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Benzyl Chloromethyl Ether

Structure: Benzyl group (-C₆H₅CH₂) linked to a chloromethyl ether (-OCH₂Cl). Synthesis: Prepared from benzyl alcohol, formaldehyde, and HCl. Alternative methods use gaseous formaldehyde or 1,3,5-trioxane . Applications: Alkylation agent for enamines and intermediates in pharmaceutical synthesis .

Chloromethyl Methyl Ether (CMME)

Structure: CH₃OCH₂Cl. Synthesis: Produced via chlorination of dimethyl ether or reaction of methanol with formaldehyde and HCl . Applications: Alkylating agent in polymer manufacturing (e.g., ion-exchange resins) . Hazards: Highly toxic and carcinogenic (IARC Group 1). OSHA mandates strict engineering controls and personal protective equipment (PPE) .

Bis(chloromethyl) Ether

Structure: ClCH₂OCH₂Cl. Synthesis: Reaction of formaldehyde with HCl gas . Applications: Historical use in polymer crosslinking; now restricted due to extreme toxicity. Hazards: Potent carcinogen (IARC Group 1); exposure limits as low as 0.043 ppm .

| Property | This compound | Bis(chloromethyl) Ether |

|---|---|---|

| Reactivity | Moderate (targeted alkylation) | High (crosslinking agent) |

| Toxicity | Potential cytotoxicity | Extreme carcinogenicity |

p-Nitrodiphenyl Ether

Structure: Diphenyl ether with a para-nitro group. Synthesis: Reaction of phenol derivatives with nitro-substituted aryl halides . Applications: Agrochemical intermediates (e.g., herbicides) . Hazards: Moderate toxicity; less reactive than chloromethyl ethers.

| Property | This compound | p-Nitrodiphenyl Ether |

|---|---|---|

| Functional Groups | -NO₂ (meta), -CH₂Cl | -NO₂ (para), ether linkage |

| Stability | Reactive due to -CH₂Cl | Stable under ambient conditions |

Biological Activity

Chloromethyl m-nitrobenzyl ether (CMMBE) is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the biological activity associated with CMMBE, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 201.61 g/mol

- Structure : CMMBE is characterized by a chloromethyl group attached to a benzene ring that also carries a nitro substituent at the meta position. This structural arrangement contributes to its reactivity and biological interactions .

Mechanisms of Biological Activity

CMMBE exhibits various biological activities primarily attributed to its electrophilic nature. The following mechanisms have been identified:

- Electrophilic Attack : The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids .

- Reactive Oxygen Species (ROS) Generation : Studies have shown that nitrobenzyl derivatives can generate reactive oxygen species under certain conditions, leading to oxidative stress in cells .

Biological Effects

- Cytotoxicity : CMMBE has demonstrated cytotoxic effects in various cell lines. Research indicates that it can induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against specific bacterial strains. This effect is believed to be linked to its ability to disrupt cellular processes through electrophilic interactions .

- Photochemical Properties : CMMBE can serve as a photoremovable protecting group in chemical synthesis. Upon exposure to UV light, it can release active moieties, making it useful in targeted drug delivery systems .

Table 1: Summary of Biological Activities of CMMBE

Notable Research Findings

- A study published in the Journal of Biological Chemistry highlighted the reduction of nitrobenzyl chlorides by hepatic microsomes, resulting in the generation of superoxide radicals, which can contribute to cellular damage and inflammation .

- Another investigation focused on the chloromethylation process involving CMMBE, revealing insights into its reactivity and potential applications in organic synthesis .

Q & A

Q. What synthetic routes are available for preparing chloromethyl m-nitrobenzyl ether, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting m-nitrobenzyl alcohol with chloromethylating agents like bis(chloromethyl) ether in the presence of Lewis acids (e.g., BF₃ or AlCl₃) is a common method . Key factors affecting yield include:

- Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may promote side reactions.

- Catalyst stoichiometry : Excess Lewis acid can lead to cleavage of the ether linkage, reducing yield .

- Purification : Chromatography or fractional distillation is often required to remove by-products like formaldehyde dibenzylacetal (~10%) and benzyl chloride (~25%) .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- ¹H NMR : The methylene protons adjacent to the ether oxygen (CH₂Cl) resonate at δ 4.5–5.0 ppm, while aromatic protons from the m-nitrobenzyl group appear as a multiplet at δ 7.5–8.5 ppm .

- IR : Stretching vibrations for C-O-C (1100–1250 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm ether and nitro functional groups .

- Purity validation : Compare experimental spectra with NIST reference data to identify impurities (e.g., residual solvents) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Carcinogenicity : Classified as a carcinogen (IARC Group 1); use fume hoods and wear nitrile gloves .

- Reactivity : Avoid contact with water or moisture to prevent HCl gas formation. Store in airtight containers under inert gas (e.g., N₂) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ether cleavage vs. alkylation) impact the synthesis of this compound?

The presence of excess Lewis acids (e.g., AlCl₃) can lead to cleavage of the central ether bond, forming chloromethyl 2-nitroethyl ether as a by-product (~15% yield) . Mitigation strategies include:

- Catalyst modulation : Use substoichiometric BF₃ to favor etherification over cleavage.

- Kinetic control : Lower reaction temperatures (0–10°C) reduce side reactions but prolong reaction time .

Q. What methodologies resolve contradictions in reported toxicity data for this compound?

Discrepancies in carcinogenicity studies arise from varying exposure models:

- In vitro assays : Human lymphocyte DNA inhibition occurs at 5 mL/L, while hamster embryo morphological changes require 10 mg/L .

- Dose-response analysis : Use probabilistic risk assessment models to reconcile acute vs. chronic toxicity data .

- Regulatory alignment : Cross-reference IARC evaluations with OSHA guidelines to establish safe exposure limits (<0.1 ppm) .

Q. How can computational chemistry optimize reaction conditions for this compound synthesis?

- DFT calculations : Simulate transition states to identify energy barriers for etherification vs. side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates, improving yield by 15–20% .

- Machine learning : Train models on historical reaction data to predict optimal catalyst ratios and temperatures .

Q. What strategies improve the stability of this compound in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.